N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-3-[(4-methylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-2-4-13(5-3-12)10-14-11-18-9-8-16(14)17-15-6-7-15/h2-5,14-17H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIBQBIIVFYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2COCCC2NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157783 | |
| Record name | 2H-Pyran-4-amine, N-cyclopropyltetrahydro-3-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420838-73-8 | |
| Record name | 2H-Pyran-4-amine, N-cyclopropyltetrahydro-3-[(4-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420838-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-amine, N-cyclopropyltetrahydro-3-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates.
Introduction of Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the benzyl moiety is replaced by the nucleophilic amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound’s core structure combines a tetrahydropyran ring with a cyclopropylamine and a 4-methylbenzyl group. Key synthetic strategies involve:
Amide and Urea Formation
The secondary amine group undergoes nucleophilic acylation or carbamate formation. For example:
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Reaction with activated esters : In , pyridone-based amines reacted with activated esters (e.g., 2,4,6-trichlorophenyl formate) under palladium catalysis to form amides (e.g., 62 → 16–27 , yields: 66–87%).
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Coupling with carboxylic acids : As shown in , tetrahydropyran-4-ylmethylamine reacted with 6-chloro-2-cyclopropyl-nicotinic acid using EDCl/HOBt to form an amide (72% yield).
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Amide formation | EDCl/HOBt, DMF, N-ethylmorpholine, rt | 72% | |
| Palladium-catalyzed acylation | Pd(OAc)₂, Xantphos, 1,4-dioxane, 75–80°C | 66–87% |
Alkylation of the Amine
The cyclopropylamine group can undergo alkylation. In , N-cyclopropyltetrahydro-2H-pyran-4-amine was synthesized via reductive amination or direct substitution, reflecting the reactivity of the secondary amine.
Modification of the 4-Methylbenzyl Group
The 4-methylbenzyl substituent is susceptible to electrophilic aromatic substitution or oxidation:
Halogenation
Bromination or iodination at the benzyl position has been reported for similar quinazoline derivatives (e.g., 5a–q in , with iodination yields up to 77%).
Suzuki-Miyaura Coupling
The benzyl group can be functionalized via cross-coupling. For instance, describes Suzuki reactions between iodinated quinazolines and boronic acids (e.g., 5a + boronic acid → 7a , 66.6% yield).
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C | 66.6% |
Cyclopropane Ring Reactivity
The cyclopropyl group may participate in ring-opening reactions under acidic or oxidative conditions, though stability is typically high. For example:
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Acid-mediated rearrangements : Cyclopropane derivatives in underwent Lewis acid-mediated cyclization, suggesting potential for ring modification.
Stability Under Physiological Conditions
Tetrahydropyran-4-amine derivatives exhibit moderate stability:
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Hydrolysis : The tetrahydropyran ring is stable in neutral aqueous media but may undergo slow hydrolysis under strongly acidic/basic conditions .
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Oxidative stability : The 4-methylbenzyl group is resistant to mild oxidants but may degrade under harsh conditions (e.g., KMnO₄) .
Key Research Findings
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Anticancer activity : Pyrazolo-pyrimidine derivatives with similar substituents (e.g., 14 , 15 in ) showed IC₅₀ values of 45–97 nM against cancer cell lines, highlighting therapeutic potential.
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Solubility optimization : Substituents on the tetrahydropyran ring (e.g., methyl groups) improved solubility (FaSSIF solubility up to 815 μg/mL) without compromising potency .
Scientific Research Applications
N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of cyclopropyl and tetrahydropyran moieties on biological systems.
Industrial Applications: It may serve as a precursor for the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and tetrahydropyran rings could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine, highlighting differences in substituents and physicochemical properties:
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to simpler analogs like N-cyclopropyltetrahydro-2H-pyran-4-amine (logP ~1.5 estimated) . This could enhance blood-brain barrier penetration.
- Receptor Binding : Piperazine-containing analogs (e.g., ) exhibit affinity for neuroreceptors (e.g., σ-1 or dopamine receptors), suggesting the target compound’s benzyl group may confer selectivity for similar targets.
Biological Activity
N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine is an organic compound characterized by its unique structural features, including a tetrahydropyran ring, a cyclopropyl group, and a 4-methylbenzyl substituent. Its molecular formula is with a molecular weight of 245.36 g/mol. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The biological activity of this compound primarily revolves around its interactions with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl and tetrahydropyran moieties may influence its binding affinity and specificity, potentially modulating the activity of specific biological pathways.
In Vitro and In Vivo Studies
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant biological activities:
- Inhibitory Activity : Research has shown that certain derivatives of cyclic amines can act as potent inhibitors of the TGF-β type I receptor (ALK5), which is implicated in fibrotic diseases and cancer progression. For instance, a related compound demonstrated an oral bioavailability of 57.6% and strong inhibitory activity both in vitro and in vivo .
- Antiviral Properties : Compounds similar to this compound have been explored for their antiviral potential. A study indicated that certain derivatives exhibited enhanced antiviral potency against a range of DNA viruses .
Case Studies
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydropyran Ring : This is achieved through hydroalkoxylation reactions using catalysts such as platinum or cerium ammonium nitrate.
- Introduction of Cyclopropyl Group : Cyclopropanation reactions using reagents like diazomethane are employed.
- Attachment of 4-Methylbenzyl Group : This is accomplished via nucleophilic substitution reactions with a suitable leaving group on the benzyl moiety .
Comparison with Similar Compounds
This compound can be compared to other compounds with similar structures:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminotetrahydropyran | Tetrahydropyran ring + amine group | Potential for diverse biological interactions |
| Cyclopropylamine | Cyclopropyl group + amine group | Simple structure with limited functionality |
This compound stands out due to its combination of structural elements, which may impart unique chemical and biological properties suitable for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
